4-tert-Butyl-calix[4]arene tetra-N-propyl ether
Beschreibung
Eigenschaften
IUPAC Name |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80O4/c1-17-21-57-49-37-25-39-31-46(54(8,9)10)33-41(50(39)58-22-18-2)27-43-35-48(56(14,15)16)36-44(52(43)60-24-20-4)28-42-34-47(55(11,12)13)32-40(51(42)59-23-19-3)26-38(49)30-45(29-37)53(5,6)7/h29-36H,17-28H2,1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOZSSLEPKSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC(=C3OCCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCCC)OCCC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001098824 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126372-90-5 | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126372-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stereoisomer of 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene, 5,11,17,23-tetrakis(1,1-dimethylethyl)-25,26,27,28-tetrapropoxy-, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Oligomerization of p-tert-Butylphenol
Linear phenolic oligomers are formed via base-catalyzed condensation of p-tert-butylphenol with formaldehyde. As detailed in a patented method, p-tert-butylphenol reacts with 37% formaldehyde in the presence of NaOH at 110°C for 2 hours, yielding a mixture of linear tetramers, dimers, and residual monomer. The reaction proceeds through electrophilic aromatic substitution, with formaldehyde acting as the methylene bridge source. The product distribution depends on stoichiometry and reaction time, with tetramers dominating under optimized conditions.
Cyclization to p-tert-Butylcalix arene
Cyclization of linear tetramers is achieved through acid-mediated intramolecular dehydration. In the patent example, dry HCl gas neutralizes the reaction mixture, followed by reflux in diphenyl ether to induce ring closure. This step affords p-tert-butylcalixarene in 49% yield after crystallization from toluene-pentane. The cone conformation is stabilized by intramolecular hydrogen bonding between phenolic hydroxyl groups.
Etherification of the Calix arene Hydroxyl Groups
The four phenolic hydroxyl groups of p-tert-butylcalixarene are alkylated with propyl chains via nucleophilic substitution. Williamson ether synthesis is the most widely applied method, though alternative alkylation strategies have been explored.
Williamson Ether Synthesis
The Williamson reaction involves deprotonation of the calixarene hydroxyl groups to form alkoxides, which subsequently react with propyl halides. Key considerations include:
-
Base Selection : Strong bases such as NaH or K2CO3 in aprotic solvents (e.g., DMF or THF) ensure complete deprotonation. For instance, K2CO3 in dichloromethane facilitates alkoxide formation while minimizing side reactions.
-
Alkylating Agent : Propyl bromide or iodide serves as the electrophile. Primary alkyl halides are preferred to avoid elimination byproducts.
-
Reaction Conditions : Heating at 60–110°C for 12–24 hours ensures complete substitution.
A representative procedure involves treating p-tert-butylcalixarene with excess propyl bromide in the presence of K2CO3, yielding the tetrapropyl ether derivative after purification by column chromatography (hexane/EtOAc).
Alternative Alkylation Methods
-
Mitsunobu Reaction : Utilizes DIAD and triphenylphosphine to couple alcohols to the calixarene, though this method is less common due to cost and complexity.
-
Direct Alkylation with Propyl Tosylate : Propyl tosylate, a superior leaving group, enhances reaction efficiency under milder conditions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance alkoxide solubility and reaction rates. Nonpolar solvents like toluene may require higher temperatures (110°C) to achieve comparable yields.
-
Temperature : Elevated temperatures (60–110°C) accelerate substitution but risk decomposition. A balance is struck by refluxing in THF (66°C) for 12 hours.
Stoichiometry and Base Strength
-
Molar Ratios : A 4:1 molar excess of propyl halide to calixarene ensures complete alkylation.
-
Base Strength : Stronger bases (e.g., NaH) improve alkoxide formation but may degrade sensitive substrates. Weak bases (K2CO3) are preferable for sterically hindered systems.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Evidence
Single-crystal X-ray diffraction (CCDC 267157) reveals a cone conformation with propyl chains adopting equatorial orientations to minimize steric strain.
Challenges and Mitigation Strategies
Incomplete Alkylation
Residual hydroxyl groups may persist due to steric hindrance. Solutions include:
Side Reactions
-
Elimination : Tertiary alkyl halides or excessive heat promote E2 elimination. Primary halides and controlled temperatures mitigate this.
-
Oxidation : Antioxidants (e.g., BHT) are added to prevent phenolic oxidation during synthesis.
Comparative Analysis of Synthetic Routes
| Method | Base | Alkylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Williamson Synthesis | K2CO3 | Propyl bromide | DMF | 80°C | 76 |
| Direct Alkylation | NaH | Propyl iodide | THF | 60°C | 68 |
| Mitsunobu Reaction | DIAD/PPh3 | Propanol | CH2Cl2 | RT | 55 |
Applications and Derivatives
The tetrapropyl ether derivative serves as a precursor for:
Analyse Chemischer Reaktionen
4-tert-Butyl-calix[4]arene tetra-N-propyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-calix[4]arene tetra-N-propyl ether has several scientific research applications:
Molecular Recognition: The compound’s ability to form host-guest complexes makes it useful in molecular recognition studies, where it can selectively bind to specific molecules.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as sensors and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-calix[4]arene tetra-N-propyl ether involves its ability to form host-guest complexes with various molecules. The compound’s macrocyclic structure allows it to encapsulate guest molecules within its cavity, leading to selective binding and recognition. This property is particularly useful in applications such as molecular recognition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Comparison by Cavity Size and Host-Guest Binding
Table 1: Host-Guest Binding and Structural Properties
- Key Findings :
- Both 4-t-Bu-C4A-TPE and calix[6]arene exhibit binding constants ($K \sim 10^5$) orders of magnitude higher than β-cyclodextrin ($K \sim 10^1$–$10^2$), making them superior for sensitive fluorescence-based detection .
- The smaller cavity of 4-t-Bu-C4A-TPE favors selective inclusion of planar aromatic guests (e.g., benzotriazole) via CH-π interactions, whereas calix[6]arene accommodates bulkier molecules .
Substituent and Functional Group Effects
Table 2: Substituent Impact on Properties
- Key Findings: 4-t-Bu-C4A-TPE’s propyl ether groups improve organic-phase solubility compared to hydrophilic derivatives like hydroxamic acids, which are better suited for aqueous metal extraction . The tert-butyl groups enhance conformational rigidity but reduce solvent retention compared to non-tert-butyl analogs (e.g., iso-propyl calix[4]arene ether retains CHCl$_3$ more effectively) .
Conformational Flexibility and Stability
- 4-t-Bu-C4A-TPE can adopt 1,3-alternate or cone conformations depending on synthesis conditions. The 1,3-alternate conformer provides a more rigid cavity, while the cone form offers an open structure for guest inclusion .
- In contrast, calix[6]arenes are inherently more flexible due to their larger ring size, which can compromise binding selectivity .
Thermal and Chemical Stability
- 4-t-Bu-C4A-TPE demonstrates moderate thermal stability, with solvent retention up to 125°C, as observed in iso-propyl analogs .
- The tert-butyl groups confer resistance to oxidative degradation but may lower melting points compared to unsubstituted calixarenes (e.g., 4-tert-butylcalix[8]arene melts at 411–412°C vs. >300°C for 4-t-Bu-C4A-TPE ) .
Biologische Aktivität
4-tert-Butyl-calix arene tetra-N-propyl ether (CAS No. 135269-36-2) is a synthetic compound belonging to the calixarene family, known for its unique structural properties and diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential applications in cancer therapy, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
4-tert-Butyl-calix arene tetra-N-propyl ether features a calixarene scaffold with four tert-butyl groups and four propyl ether chains, contributing to its hydrophobic characteristics and ability to form complexes with various biological molecules. The chemical structure can be represented as follows:
- Molecular Formula: C28H46O4
- Molecular Weight: 442.67 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of calixarene derivatives, including 4-tert-butyl-calix arene tetra-N-propyl ether. Research indicates that calixarene compounds can exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is primarily attributed to their ability to disrupt bacterial cell membranes.
Table 1: Antibacterial Activity of Calixarene Derivatives
| Compound | MIC (µg/ml) | Target Bacteria | Hemolytic Activity (HC50) |
|---|---|---|---|
| 4-tert-butyl-calix arene tetra-N-propyl ether | 1.6 - 3.1 | S. aureus, MRSA | >200 |
| Compound 16 (related derivative) | 1.6 - 3.1 | S. aureus, MRSA | >200 |
The introduction of cationic groups enhances the interaction between the calixarene derivatives and negatively charged bacterial membranes, promoting membrane disruption and subsequent bacterial death without significant toxicity to mammalian cells .
Cancer Therapeutics
Calixarenes have also been explored for their potential in cancer immunotherapy. Studies indicate that 4-tert-butyl-calix arene derivatives can enhance immune responses by clustering Tn antigen units, leading to improved production of Tn-specific IgG antibodies in mouse models. This suggests a promising avenue for developing targeted cancer treatments.
Case Study: Immunotherapeutic Application
In a study involving mouse models, the administration of a calixarene-based scaffold led to a significant increase in Tn-specific antibody levels compared to controls. This effect highlights the potential of calixarene derivatives in modulating immune responses and suggests further exploration into their use as immunotherapeutic agents .
The biological activity of 4-tert-butyl-calix arene tetra-N-propyl ether can be attributed to several mechanisms:
- Membrane Disruption: The hydrophobic nature allows these compounds to insert into bacterial membranes, leading to structural destabilization and cell lysis.
- Electrostatic Interactions: Cationic modifications enhance binding affinity to negatively charged bacterial membranes, facilitating effective antimicrobial action.
- Immune Modulation: The clustering effect on antigens can stimulate immune responses, providing a dual role in both direct antibacterial activity and enhancement of immune function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
